(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a methanone derivative featuring a piperidine core substituted with a 3-bromopyridinyloxy moiety and a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₈H₁₄BrF₃N₂O₂, with a calculated molecular weight of 427.2 g/mol. Key structural attributes include:
- A piperidin-1-yl group, which confers conformational flexibility.
- A 3-(trifluoromethyl)phenyl group, known to enhance lipophilicity and metabolic stability in medicinal chemistry contexts .
Properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF3N2O2/c19-15-5-2-8-23-16(15)26-14-6-9-24(10-7-14)17(25)12-3-1-4-13(11-12)18(20,21)22/h1-5,8,11,14H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAARKLFJOXSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine moiety substituted with a bromopyridine and a trifluoromethylphenyl group. The general formula can be represented as:
This structure suggests potential interactions with various biological targets due to the presence of halogen atoms, which can enhance binding affinity and specificity.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- Enzymatic Inhibition : Many piperidine derivatives act as inhibitors for enzymes involved in disease pathways, such as kinases and proteases.
- Receptor Modulation : The presence of the bromopyridine moiety may allow for modulation of G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.
Antimicrobial Activity
A study focused on the antimicrobial properties of piperidine derivatives identified several compounds with promising activity against Mycobacterium tuberculosis. The lead compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating significant antibacterial potential .
| Compound | MIC (µM) | Target |
|---|---|---|
| 4PP-1 | 6.3 | MmpL3 |
| 4PP-2 | 2.0 | MmpL3 |
| 4PP-3 | 6.8 | MmpL3 |
This table summarizes the effectiveness of selected analogs derived from the piperidine series, highlighting the importance of structural modifications in enhancing biological activity.
Anticancer Activity
In another study, similar piperidine-based compounds were evaluated for their anticancer properties against BRCA-deficient cancer cells. These compounds demonstrated selective cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics .
Structure-Activity Relationship (SAR)
The SAR analysis is crucial for understanding how modifications to the core structure influence biological activity. For instance:
- Substituents : Variations at the 4-position of the piperidine ring significantly impacted potency. Compounds with bulky groups showed improved activity due to enhanced hydrophobic interactions.
- Halogenation : The introduction of bromine and trifluoromethyl groups was found to increase lipophilicity, which correlated with improved cellular uptake and bioavailability.
Case Studies
- Study on Tuberculosis Inhibitors : A series of piperidine derivatives were screened for their ability to inhibit M. tuberculosis. The study revealed that modifications to the piperidine ring could enhance antibacterial efficacy while reducing cytotoxicity to human cells .
- Anticancer Efficacy in Xenograft Models : Compounds similar to the target compound were tested in vivo using xenograft models of BRCA-deficient tumors. Results indicated that these compounds could effectively reduce tumor growth while demonstrating a favorable safety profile .
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific protein targets involved in cell cycle regulation.
- Antiviral Properties : Research indicates potential efficacy against viral infections by disrupting viral replication mechanisms.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases.
Biological Studies
The compound serves as a valuable tool in various biological studies:
- Protein-Ligand Interaction Studies : Its unique structure allows it to act as a ligand in studying protein interactions, particularly in receptor binding assays.
- High Throughput Screening : The compound can be included in screening libraries for identifying novel biological activities against various targets.
Case Studies and Findings
Several studies have documented the applications and findings related to this compound:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting it could serve as a lead compound for further development .
- Antiviral Activity : In vitro assays showed that the compound inhibited the replication of certain viruses, indicating its potential as a therapeutic agent against viral infections .
- Inflammatory Disease Models : Experimental models of inflammation revealed that treatment with the compound reduced markers of inflammation, highlighting its therapeutic potential .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromopyridine Site
The 3-bromopyridine group undergoes nucleophilic substitution due to the electron-withdrawing nature of the pyridine nitrogen and bromine. Reported reactions include:
-
Amination : Reaction with primary or secondary amines under Pd-catalyzed conditions (e.g., Buchwald-Hartwig coupling) to replace bromine with amine groups.
-
Hydroxylation : Substitution with hydroxide ions under basic conditions (e.g., KOH in DMSO) to form pyridinol derivatives.
Example Reaction:
Key Conditions :
-
Catalyst: Pd(OAc)₂ or Pd(dba)₂
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Ligand: Xantphos or BINAP
-
Base: NaOtBu or Cs₂CO₃
-
Solvent: Toluene or dioxane.
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-couplings, such as:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives |
| Stille Coupling | Organotin reagents, PdCl₂(PPh₃)₂, LiCl, DMF | Substituted pyridines |
| Sonogashira | Terminal alkynes, CuI, Pd(PPh₃)₂Cl₂, NEt₃ | Alkynylated pyridines |
Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond initiates these reactions, followed by transmetallation or alkyne insertion.
Piperidine Ring Modifications
-
N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides in the presence of bases (e.g., K₂CO₃) to form quaternary ammonium salts or amides .
-
Deprotection : Benzyl-protected piperidine derivatives undergo hydrogenolysis (H₂, Pd/C) to yield free amines .
Ketone Reactivity
The methanone group participates in:
-
Grignard Additions : Formation of tertiary alcohols with organomagnesium reagents.
-
Reductions : Conversion to a methylene group via Clemmensen or Wolff-Kishner reactions.
Stability and Degradation Pathways
-
Hydrolysis : The trifluoromethyl group is stable under physiological conditions but may degrade under extreme alkaline or oxidative environments .
-
Photodegradation : UV exposure can lead to C–Br bond cleavage, forming pyridinyl radicals.
Analytical Characterization
Reaction progress and products are monitored via:
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound utilizes a pyridine-piperidine system, whereas the thienopyridine derivative () incorporates a fused thieno[2,3-b]pyridine core, which may enhance π-π stacking interactions in biological targets .
Substituent Effects: Trifluoromethyl groups are common across multiple compounds (target, ), improving metabolic stability and membrane permeability . Bromine in the target and compounds may facilitate further derivatization (e.g., cross-coupling) or act as a halogen-bond donor .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
